2-Isocyanatoethyl methacrylate
Overview
Description
Synthesis Analysis
IEM can be synthesized by reacting hydroxyethyl methacrylate with diisocyanates. This process allows the creation of isocyanato urethane methacrylates, which can be homopolymerized or copolymerized with other methacrylates using free radical initiation methods. These compounds have shown potential as adhesion-promoting agents for dentin (Antonucci, Brauer, & Termini, 1980). Another approach involves the synthesis of methacrylate oligomers containing pendant isocyanate groups, achieved by reacting IEM with various methacrylates, demonstrating their potential as tissue adhesives (Brauer & Lee, 1989).
Molecular Structure Analysis
The molecular structure of IEM facilitates its functionality as a latent crosslinker in polymer systems. Its isocyanate group reacts with active hydrogen compounds at rates comparable to other commercial aliphatic isocyanates, while its methacrylate functionality copolymerizes with common vinyl monomers at rates similar to methyl methacrylate. This dual functionality allows IEM to be utilized in various applications, ranging from polyisocyanates made by polymerizing the methacrylate group to vinyl functionalized resins and polymerizable derivatives (Cranley, 1984).
Chemical Reactions and Properties
IEM's reactivity is central to its applications in creating polyurethanes and other polymers. The isocyanate group of IEM can react with alcohols, amines, or water to form urethanes, ureas, or carbamic acids, respectively. This reactivity enables the production of coatings and adhesives with tailored properties. For instance, the synthesis of isocyanate side chain-containing copolymers, such as poly(methyl methacrylate-co-isocyanatoethyl methacrylate), showcases the integration of isocyanate functionality into polymers for further functionalization or crosslinking (Risangud et al., 2016).
Physical Properties Analysis
The physical properties of IEM and its polymers, such as glass transition temperatures, solubility, and stability, are crucial for their application in coatings and adhesives. The copolymerization behavior of IEM with other monomers significantly affects these properties, enabling the design of materials with specific characteristics for targeted applications. The study of polymers from multifunctional isocyanates, including IEM, provides insights into their thermal and mechanical behavior, informing their use in various domains (Mormann & Grimm, 1998).
Scientific Research Applications
Coating Adhesive Resins
IEM is a difunctional monomer with an aliphatic isocyanate functionality and a vinyl polymerizable double bond, making it suitable as a latent crosslinker or graft site for resins in coatings and adhesives. Its isocyanate group can react with active hydrogen compounds, while the methacrylate functionality allows copolymerization with other common vinyl monomers. Applications include polyisocyanates, vinyl functionalized resins, and polymerizable derivatives, extending the benefits of IEM into water-based and one-component urethane systems (Cranley, 1984).
Tissue Adhesives
Methacrylate oligomers containing pendant isocyanate groups synthesized from IEM have shown potential as tissue adhesives. These oligomers, stable at room temperature and dissolvable in esters and chlorinated hydrocarbons, bond strongly to hard and soft tissues, suggesting potential applications in biocompatibility-dependent medical adhesives (Brauer & Lee, 1989).
Dental Materials
IEM has been used to synthesize isocyanato urethane methacrylates from diisocyanates and hydroxyethyl methacrylate. These materials may be homopolymerized or copolymerized with other methacrylates, showing potential as adhesion-promoting agents for dentin (Antonucci, Brauer, & Termini, 1980).
Hydrogel Synthesis
The reaction of IEM with potassium bisulfite in water leads to an anionically charged hydrogel. This hydrogel, containing sulfonato-blocked isocyanates, fully polymerized vinyl groups, and urea functional groups, could have applications in various fields due to its unique physical properties (Barruet, Gaillet, & Penelle, 2007).
Ophthalmic Lenses
Research involving IEM and carbon nanoparticles aimed at producing high-functional hydrogel ophthalmic lenses showed promising results. The addition of IEM and carbon nanoparticles to the lens material demonstrated improved wettability and physical characteristics, satisfying the basic requirements for high-performance ophthalmic lenses (Lee & Sung, 2019).
Polymerization and Copolymerization
IEM's ability to undergo telomerization and cotelomerization reactions highlights its versatility in polymer science. These processes involve the selective addition of reactants to IEM's unsaturation, enabling control over molecular weight and yielding various polymeric products with potential applications in numerous fields (Lam, Hervaud, & Boutevin, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-isocyanatoethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-6(2)7(10)11-4-3-8-5-9/h1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQRWNWVPQDTJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |
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URL | https://cameochemicals.noaa.gov/chemical/5056 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
88007-27-6 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-isocyanatoethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88007-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6051986 | |
Record name | 2-Isocyanatoethyl methacrylate | |
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Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methacryloyloxyethyl isocyanate is a liquid. (EPA, 1998), Colorless liquid with a peppery odor; [CHEMINFO] | |
Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5056 | |
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Record name | Methacryloyloxyethyl isocyanate | |
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Product Name |
2-Isocyanatoethyl methacrylate | |
CAS RN |
30674-80-7 | |
Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5056 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Isocyanatoethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30674-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methacryloyloxyethyl isocyanate | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-isocyanatoethyl ester | |
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Record name | 2-Isocyanatoethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051986 | |
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Record name | 2-isocyanatoethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-ISOCYANATOETHYL METHACRYLATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/828DBI7X91 | |
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Record name | METHACRYLOYLOXYETHYL ISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6350 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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